

MRS 2500: A Comparative Guide to its Cross-Reactivity with Purinergic Receptors

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For Researchers, Scientists, and Drug Development Professionals

MRS 2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet aggregation and other physiological processes.[1] Its utility as a research tool and potential therapeutic agent is critically dependent on its selectivity profile. This guide provides a comprehensive comparison of MRS 2500's cross-reactivity with other purinergic receptors, supported by experimental data and detailed methodologies.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of MRS 2500 for the P2Y1 receptor has been demonstrated in various studies. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional inhibition (IC50) of MRS 2500 across a range of purinergic and adenosine receptors.



Receptor Subtype	Ligand	Binding Affinity (Ki)	Functional Inhibition (IC50)	Species	Reference
P2Y1	MRS 2500	0.78 nM	0.95 nM (ADP- induced platelet aggregation)	Human	[1]
P2Y12	MRS 2500	~100,000 nM (pKi = 4.0)	-	-	[2]
P2Y13	MRS 2500	~100,000 nM (pKi = 4.0)	-	-	[2]
P2Y2	MRS 2500	> 10,000 nM	> 10,000 nM	-	_
P2Y4	MRS 2500	> 10,000 nM	> 10,000 nM	-	
P2Y6	MRS 2500	> 10,000 nM	> 10,000 nM	-	
P2Y11	MRS 2500	> 10,000 nM	> 10,000 nM	-	_
P2Y14	MRS 2500	> 10,000 nM	> 10,000 nM	-	
P2X1-7	MRS 2500	Not reported	Inactive	-	[3][4]
Adenosine A1	MRS 2500	Not reported	-	-	_
Adenosine A2A	MRS 2500	Not reported	-	-	_
Adenosine A2B	MRS 2500	Not reported	-	-	_
Adenosine A3	MRS 2500	Not reported	-	-	

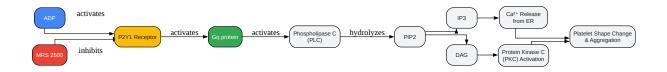
Data for P2Y2, P2Y4, P2Y6, P2Y11, P2Y14, P2X, and Adenosine receptors are not readily available in the form of specific Ki or IC50 values for **MRS 2500**, but multiple sources confirm its high selectivity for P2Y1 with minimal to no activity at other subtypes.





Signaling Pathways and Experimental Workflows

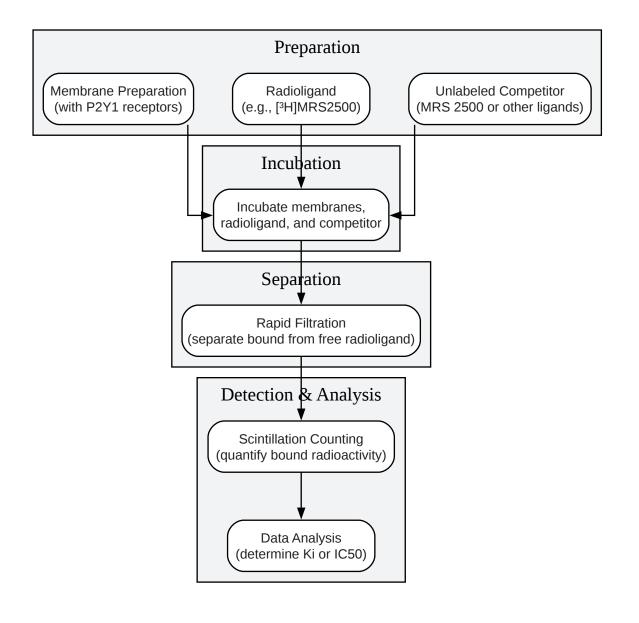
To understand the experimental context of the data presented, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.



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P2Y1 Receptor Signaling Pathway





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Radioligand Binding Assay Workflow

Experimental Protocols Radioligand Competition Binding Assay for P2Y1 Receptor

This protocol is a generalized procedure based on standard methods for determining the binding affinity of a test compound (like **MRS 2500**) to the P2Y1 receptor.[5][6][7][8]

1. Membrane Preparation:



- Culture cells expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

- In a 96-well plate, add the following components in a final volume of 200 μL:
 - 50 μL of membrane suspension (containing a specific amount of protein, e.g., 10-20 μg).
 - 50 μL of a fixed concentration of a suitable radioligand for the P2Y1 receptor (e.g., [³H]MRS2500 or another P2Y1 antagonist radioligand).
 - 100 μL of various concentrations of the unlabeled test compound (competitor) or vehicle.
- To determine non-specific binding, use a high concentration of a known P2Y1 receptor antagonist.
- Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- 3. Separation and Detection:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.



- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- 4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
 the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay for P2Y1 Receptor Antagonism

This protocol outlines a common functional assay to measure the ability of an antagonist like MRS 2500 to inhibit P2Y1 receptor-mediated calcium signaling.[9][10][11]

- 1. Cell Preparation:
- Seed cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or HEK293 cells)
 into a black, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.
- 2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion).
- Remove the cell culture medium and add the dye-loading buffer to each well.
- Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow the cells to take up the dye.
- 3. Compound Addition and Signal Detection:



- Prepare serial dilutions of the antagonist (MRS 2500) and a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
- Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
- Add the antagonist at various concentrations to the wells and incubate for a short period.
- Add a fixed concentration of the agonist to stimulate the P2Y1 receptors.
- Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
- 4. Data Analysis:
- The change in fluorescence (peak fluorescence minus baseline fluorescence) is used as a measure of the calcium response.
- Plot the agonist-induced calcium response as a function of the antagonist concentration.
- Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the maximal agonist-induced response.

Conclusion

The available data robustly demonstrates that **MRS 2500** is a highly potent and selective antagonist for the P2Y1 receptor. Its affinity for other P2Y subtypes, such as P2Y12 and P2Y13, is significantly lower, and it appears to be inactive at P2X receptors. While direct binding data for adenosine receptors is not widely available, the high selectivity for P2Y1 makes **MRS 2500** an invaluable tool for studying the specific roles of this receptor in various physiological and pathological contexts. Researchers utilizing **MRS 2500** can be confident in its targeted action on the P2Y1 receptor, particularly at concentrations where it is maximally effective at this target.

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